molecular formula C22H24N2O4 B252865 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B252865
Poids moléculaire: 380.4 g/mol
Clé InChI: WSLIMPWUHVMRDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as MI-219, is a small molecule inhibitor of MDM2, which is a negative regulator of the tumor suppressor protein p53. MI-219 has gained attention in the scientific community due to its potential as a cancer therapeutic agent.

Mécanisme D'action

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one as a research tool is its specificity for MDM2 inhibition, which allows for the selective activation of the p53 pathway in cancer cells. However, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been reported to have off-target effects, which may limit its use in some experimental settings. In addition, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has poor solubility in aqueous solutions, which may require the use of solubilizing agents in experiments.

Orientations Futures

Future research on 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one may focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy as a cancer therapeutic agent. In addition, the combination of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one with other cancer therapies, such as chemotherapy and immunotherapy, may be explored to improve treatment outcomes. Further studies may also investigate the potential of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in other disease settings, such as neurodegenerative disorders.

Méthodes De Synthèse

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 2-acetylindole with morpholine and subsequent reactions with various reagents to form the final product. The synthesis of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in several scientific publications, and the process has been optimized to improve yield and purity.

Applications De Recherche Scientifique

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as a cancer therapeutic agent. The inhibition of MDM2 by 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one leads to the activation of p53, which is a key regulator of cell cycle arrest and apoptosis. In preclinical studies, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer.

Propriétés

Nom du produit

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C22H24N2O4

Poids moléculaire

380.4 g/mol

Nom IUPAC

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C22H24N2O4/c1-16(20(25)17-7-3-2-4-8-17)22(27)18-9-5-6-10-19(18)24(21(22)26)15-23-11-13-28-14-12-23/h2-10,16,27H,11-15H2,1H3

Clé InChI

WSLIMPWUHVMRDM-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

SMILES canonique

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.